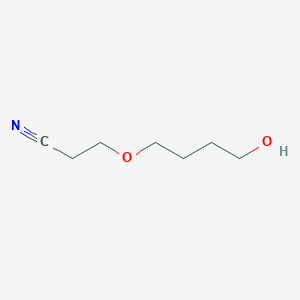

3-(4-Hydroxybutoxy)propanenitrile

Description

3-(4-Hydroxybutoxy)propanenitrile is a nitrile-containing organic compound characterized by a hydroxy-terminated butoxy ether chain. Its structure comprises a propanenitrile backbone (CH₂CH₂CN) substituted with a 4-hydroxybutoxy group (O-(CH₂)₃-CH₂OH) at the third carbon. The following analysis compares it to structurally related propanenitrile derivatives to infer its chemical behavior.

Properties

CAS No. |

18642-17-6 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-(4-hydroxybutoxy)propanenitrile |

InChI |

InChI=1S/C7H13NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-3,5-7H2 |

InChI Key |

CCVCGLQQCWENGL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCC#N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(4-Methoxyphenoxy)propanenitrile (CID 114247)

- Structure: Features a propanenitrile backbone linked to a 4-methoxyphenoxy group (aromatic ether) .

- Key Differences: The methoxyphenoxy substituent introduces aromaticity and lipophilicity, contrasting with the aliphatic, hydrophilic 4-hydroxybutoxy chain in the target compound. The hydroxyl group in 3-(4-hydroxybutoxy)propanenitrile enhances hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the methoxy analog.

- Collision Cross-Section : Reported as 65.6 Ų (helium) and 71.9 Ų (nitrogen) for CID 114247, suggesting a compact molecular shape . The longer hydroxybutoxy chain in the target compound may increase its cross-sectional area.

3-[(4-Acetylphenyl)(methyl)amino]propanenitrile

- Structure: Propanenitrile substituted with a methylamino-acetylphenyl group, introducing both amino and ketone functionalities .

- Key Differences: The amino group confers basicity and nucleophilic reactivity, whereas the ether-linked hydroxyl in the target compound is neutral but hydrogen-bond-donating. The acetyl group in this analog may participate in condensation reactions, a feature absent in the hydroxybutoxy-substituted compound.

Phosphorylated Propanenitrile Derivatives (Compound 9, )

- Structure: A complex phosphorylated propanenitrile with a silyl-protected hydroxyl group and a thioether-linked terpenoid moiety .

- Key Differences :

- The phosphorylated derivative is tailored for nucleotide synthesis, emphasizing steric protection of reactive sites. In contrast, the target compound’s hydroxybutoxy group is simpler and may prioritize solubility or biodegradability.

- The tert-butyldimethylsilyl (TBS) protecting group in Compound 9 highlights synthetic strategies for hydroxyl stabilization, which may parallel methodologies for handling the target compound’s unprotected hydroxyl group.

Nitrile-Derived Lactams ()

- Examples : 4ac-i to 4ac-l, synthesized from 4-oxo-2,4-diphenylbutanenitrile .

- Key Differences :

- These lactams result from cyclization of nitrile precursors, whereas 3-(4-hydroxybutoxy)propanenitrile retains its nitrile functionality.

- The lactams exhibit high melting points (176–227°C) due to hydrogen bonding and rigidity, suggesting that the target compound’s melting point may be lower if its structure remains flexible.

Data Tables

Research Findings and Discussion

- Hydrophilicity: The hydroxyl group in the target compound enhances water solubility compared to 3-(4-methoxyphenoxy)propanenitrile, which is more lipophilic due to its aromatic ring .

- Reactivity: The nitrile group in all analogs is susceptible to hydrolysis or reduction. However, steric hindrance from the hydroxybutoxy chain may slow these reactions compared to amino-substituted derivatives .

- Synthetic Challenges : The unprotected hydroxyl group in the target compound may necessitate protection strategies (e.g., silylation, as in Compound 9) during synthesis to prevent side reactions .

- Thermal Stability : The lactam derivatives () demonstrate high thermal stability (melting points >170°C), suggesting that the target compound’s stability depends on intramolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.